![molecular formula C19H20ClN3O3 B2583139 1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-41-5](/img/structure/B2583139.png)
1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Unsymmetrical 1,3-disubstituted ureas have been synthesized and tested for their enzyme inhibition properties and anticancer activity. These compounds, including derivatives similar to the specified compound, showed varying degrees of inhibition against enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, they exhibited potential anticancer activity against prostate cancer cell lines, with some derivatives showing significant in vitro activity (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
Research on organic compounds containing urea functionalities has demonstrated their effectiveness as corrosion inhibitors for mild steel in acid solutions. The inhibition efficiency is influenced by the compound's concentration and temperature, with potentiostatic polarization measurements indicating mixed-type inhibition behavior. This suggests potential applications in protecting metal surfaces in acidic environments (Bahrami & Hosseini, 2012).
Antimicrobial and Anticancer Agents
The synthesis and evaluation of novel urea derivatives, including those similar to the compound , have shown significant antimicrobial and anticancer properties. These compounds have been designed to inhibit cell proliferation in various cancer cell lines, demonstrating the potential for development into new anticancer agents (Feng et al., 2020).
Modulation of Neuronal Excitability
Compounds structurally related to "1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" have been studied for their effects on cannabinoid CB1 receptor modulation in the cerebellum. These studies explore the allosteric antagonism of the CB1 receptor, providing insights into potential therapeutic applications in treating central nervous system diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Photodegradation and Hydrolysis of Pesticides
Research has also focused on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. This includes studying the degradation behavior of compounds under various conditions, offering valuable information for environmental management and the removal of hazardous substances from water sources (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-3-4-13(20)9-17(12)22-19(25)21-14-10-18(24)23(11-14)15-5-7-16(26-2)8-6-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQSIVRDYGYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
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